Cas no 1897776-05-4 (Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)-)

Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)-, is a specialized organic compound featuring a cyclopropane backbone linked to a sulfonamide-functionalized piperidine moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The cyclopropane ring confers steric constraint, which can enhance binding selectivity in biologically active molecules, while the sulfonamide group offers versatility for further derivatization. The compound may serve as a valuable intermediate in the synthesis of pharmacologically relevant scaffolds, particularly for targeting enzymes or receptors where rigid geometry is advantageous. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)- structure
1897776-05-4 structure
Product name:Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)-
CAS No:1897776-05-4
MF:C9H18N2O2S
MW:218.316421031952
CID:5264066

Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)-
    • Inchi: 1S/C9H18N2O2S/c10-8-9(4-5-9)14(12,13)11-6-2-1-3-7-11/h1-8,10H2
    • InChI Key: ZVTXTYHSABCNOX-UHFFFAOYSA-N
    • SMILES: C1(S(N2CCCCC2)(=O)=O)(CN)CC1

Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-644884-1.0g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
1g
$0.0 2023-06-07
Enamine
EN300-644884-5.0g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
5.0g
$3273.0 2023-03-05
Enamine
EN300-644884-0.05g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
0.05g
$948.0 2023-03-05
Enamine
EN300-644884-0.5g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
0.5g
$1084.0 2023-03-05
Enamine
EN300-644884-10.0g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
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10.0g
$4852.0 2023-03-05
Enamine
EN300-644884-2.5g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
2.5g
$2211.0 2023-03-05
Enamine
EN300-644884-0.1g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
1897776-05-4
0.1g
$993.0 2023-03-05
Enamine
EN300-644884-0.25g
[1-(piperidine-1-sulfonyl)cyclopropyl]methanamine
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0.25g
$1038.0 2023-03-05

Additional information on Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl)-

Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) (CAS No. 1897776-05-4): A Comprehensive Overview

Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-), identified by its CAS number 1897776-05-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a cyclopropane ring linked to an amine group, further substituted with a piperidinylsulfonyl moiety. The unique structural features of this compound make it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.

The chemical structure of Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) consists of a cyclopropane ring connected to a primary amine group, which is further functionalized with a piperidinylsulfonyl group. This arrangement imparts specific electronic and steric properties to the molecule, making it highly versatile for medicinal chemistry applications. The cyclopropane ring is known for its high reactivity and stability, while the piperidinylsulfonyl group introduces additional functionality that can be exploited for drug design.

In recent years, there has been growing interest in the development of compounds containing the cyclopropane motif due to their unique biological activities. Cyclopropane derivatives have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperidinylsulfonyl group in Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) further enhances its potential as a pharmacophore, providing additional sites for interaction with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers can develop novel therapeutic strategies to treat these conditions. The structural features of Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) make it an attractive scaffold for developing such inhibitors.

Recent studies have demonstrated the efficacy of cyclopropane derivatives as kinase inhibitors. For instance, compounds containing the cyclopropane ring have been shown to disrupt the active site of kinases, thereby inhibiting their activity. The piperidinylsulfonyl group in Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) can be further modified to enhance binding affinity and selectivity towards specific kinases. This flexibility allows researchers to fine-tune the properties of the compound to optimize its pharmacological activity.

Another area where this compound shows promise is in the development of central nervous system (CNS) drugs. Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and exert neurological effects. The combination of the cyclopropane ring and the piperidinylsulfonyl group in Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) may confer additional advantages for CNS drug development. This compound could potentially be used to treat neurological disorders such as epilepsy, depression, and neurodegenerative diseases.

The synthesis of Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropane ring typically involves ring-closing metathesis or other cyclization reactions. The subsequent functionalization with the piperidinylsulfonyl group requires additional synthetic steps, including sulfonylation and nucleophilic substitution reactions.

In conclusion, Cyclopropanemethanamine, 1-(1-piperidinylsulfonyl-) (CAS No. 1897776-05-4) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including cancer and neurological disorders. Further research is needed to fully explore its pharmacological properties and develop effective drug candidates based on this promising molecule.

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